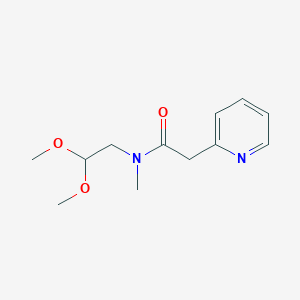
1,1'-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene): is an organic compound characterized by the presence of two methoxybenzene groups connected via a phenylprop-1-yne linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzene with a phenylprop-1-yne derivative under basic conditions. The reaction is often catalyzed by a palladium-based catalyst to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial during the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for biochemical assays.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmacophore in drug design. Its interactions with biological targets are of interest for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylprop-1-yne linkage and methoxybenzene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,1’-(Oxydi-1-propyne-3,1-diyl)bis(benzene): Similar structure but with an oxygen atom in the linkage.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Different functional groups and applications.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Different aromatic substituents and reactivity.
Uniqueness: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxybenzene groups and phenylprop-1-yne linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
816423-12-8 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-1-phenylprop-2-ynyl]benzene |
InChI |
InChI=1S/C23H20O2/c1-4-23(18-8-6-5-7-9-18,19-10-14-21(24-2)15-11-19)20-12-16-22(25-3)17-13-20/h1,5-17H,2-3H3 |
Clave InChI |
OYZIMBRNVQQSIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
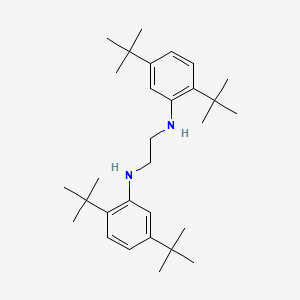
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
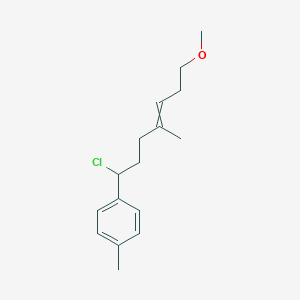
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
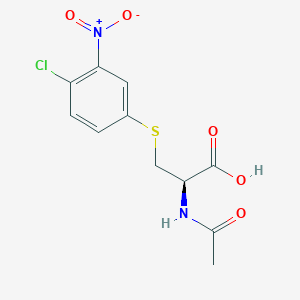
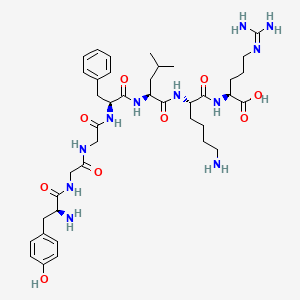
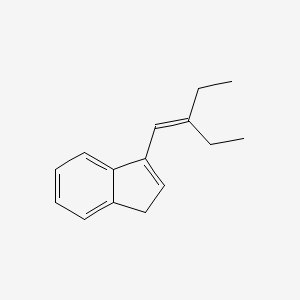
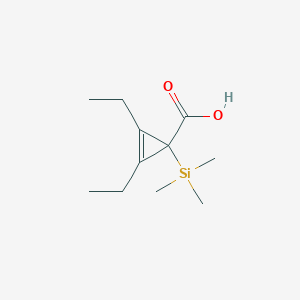
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)

